molecular formula C17H20O3 B4082285 4-hydroxyphenyl 1-adamantanecarboxylate

4-hydroxyphenyl 1-adamantanecarboxylate

Cat. No.: B4082285
M. Wt: 272.34 g/mol
InChI Key: OAXQIVWGGVBHNJ-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl 1-adamantanecarboxylate is a synthetic organic compound featuring an adamantane moiety linked to a 4-hydroxyphenyl group via an ester bond. Compounds incorporating the adamantane scaffold are of significant interest in medicinal chemistry and materials science due to their potential biological activity and ability to modulate the physical properties of larger molecules . While specific biological data for this ester is not available in the public domain, research on structurally similar adamantane derivatives provides strong context for its research value. For instance, closely related compounds, such as 3-(4-hydroxyphenyl)adamantane-1-carboxylic acid and its derivatives, have been documented in scientific literature for their synthesis and profiling of biological activity . The adamantane group is known for its lipophilic bulk and metabolic stability, which can influence the pharmacokinetic profile of a molecule. In research settings, this compound may serve as a key synthetic intermediate or monomer. Its structure suggests potential utility in the development of polymers or specialty materials, where the adamantane group can impart high thermal stability and rigidity . This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

(4-hydroxyphenyl) adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c18-14-1-3-15(4-2-14)20-16(19)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13,18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXQIVWGGVBHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-hydroxyphenyl 1-adamantanecarboxylate in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use P95 (US) or P1 (EU) particulate respirators for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations .
  • Skin Protection : Full-body chemical-resistant suits are required to prevent dermal exposure. Gloves should be tested for compatibility with adamantane derivatives.
  • Environmental Controls : Prevent entry into drainage systems and use fume hoods during synthesis to minimize aerosol formation .
  • Fire Safety : Use alcohol-resistant foam or CO₂ extinguishers, as combustion may release toxic gases (e.g., carbon oxides, nitrogen oxides) .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer :

  • Key Steps :

React 1-adamantanecarboxylic acid derivatives with 4-hydroxyphenyl precursors under anhydrous conditions.

Use potassium carbonate in dimethylformamide (DMF) as a base to facilitate nucleophilic substitution .

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

  • Optimization : Adjust reaction temperature (25–50°C) and stoichiometry (1:1.2 molar ratio) to maximize yield .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • X-ray Crystallography : Resolves adamantane cage geometry and intermolecular hydrogen bonding patterns (e.g., C=O···H-N interactions) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify adamantane protons (δ 1.6–2.1 ppm) and aromatic hydroxyl groups (δ 5.2–6.0 ppm) .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (>200°C) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its antiviral activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Adamantane Core : The rigid cage enhances lipid bilayer penetration, targeting viral M2 proteins (e.g., influenza A) .
  • 4-Hydroxyphenyl Group : Hydrogen bonding with viral proteases improves binding affinity. Replace with methoxy or nitro groups to study steric effects .
  • In Silico Modeling : Molecular dynamics (MD) simulations in POPC bilayers predict binding modes to M2 proton channels .

Q. What experimental strategies resolve contradictions in reported biological activity data for adamantane derivatives?

  • Methodological Answer :

  • Controlled Assays :

Standardize cell lines (e.g., MDCK for influenza) and viral titers to minimize variability .

Compare EC₅₀ values against reference compounds (e.g., amantadine, ribavirin) .

  • Meta-Analysis : Aggregate data from crystallography (e.g., hydrogen bond networks in [4]) and in vitro assays to identify outliers caused by impurities or solvent effects.

Q. How can researchers optimize the compound’s solubility for in vivo studies?

  • Methodological Answer :

  • Formulation Strategies :

Salt Formation : Convert to hydrochloride salts to enhance aqueous solubility (e.g., 1-hydroxy-3-adamantanecarboxylate nitrate) .

Nanoencapsulation : Use liposomes or PEGylated nanoparticles to improve bioavailability .

  • Solubility Screening : Test in PBS, DMSO, and cyclodextrin solutions at physiological pH .

Q. What are the mechanistic pathways for its potential anti-trypanosomal activity?

  • Methodological Answer :

  • Target Identification :

Enzyme Inhibition : Screen against Trypanosoma brucei cysteine proteases (e.g., rhodesain) using fluorogenic substrates .

Metabolic Disruption : Measure ATP depletion via luciferase assays in parasite cultures .

  • In Vivo Validation : Use murine models to assess parasitemia reduction and compare with aminoalcohol derivatives (e.g., compound 36, 10-fold potency over rimantadine) .

Data Contradiction Analysis

Q. Why do some studies report conflicting logP (lipophilicity) values for adamantane derivatives?

  • Methodological Answer :

  • Experimental Variability :
  • Chromatographic Methods : Reverse-phase HPLC (C18 columns) vs. shake-flask assays may yield divergent logP values due to solvent partitioning artifacts .
  • Computational Models : Adjust atomic charge parameters in software (e.g., COSMO-RS) to align with empirical data .

Tables

Property Value/Technique Reference
Melting PointNot reported (decomposition observed)
Antiviral EC₅₀ (Influenza A)0.8 μM (vs. 26 μM for ribavirin)
logP (Predicted)3.2 ± 0.3 (ADMET Predictor™)
Crystallographic Space GroupC2/c (centrosymmetric)

Key Research Gaps

  • Ecotoxicology : No data on biodegradability or bioaccumulation potential .
  • Long-Term Stability : Shelf-life studies under varying temperatures/humidity are needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-hydroxyphenyl 1-adamantanecarboxylate
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